Methyl 4,5-dicyclopentylquinoline-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of methyl 4,5-dicyclopentylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of substituted anilines with aldehydes and ketones in the presence of catalysts can yield quinoline derivatives . Industrial production methods often employ solvent-free, microwave-assisted, or catalytic processes to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Methyl 4,5-dicyclopentylquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the quinoline ring.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed depend on the nature of the substituents and the reaction conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4,5-dicyclopentylquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and affecting cellular pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Methyl 4,5-dicyclopentylquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
Quinoline N-oxides: Studied for their potential as anticancer agents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
753487-56-8 |
---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 4,5-dicyclopentylquinoline-2-carboxylate |
InChI |
InChI=1S/C21H25NO2/c1-24-21(23)19-13-17(15-9-4-5-10-15)20-16(14-7-2-3-8-14)11-6-12-18(20)22-19/h6,11-15H,2-5,7-10H2,1H3 |
InChI Key |
AECMZRMBFGRKGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC(=C2C(=C1)C3CCCC3)C4CCCC4 |
Origin of Product |
United States |
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